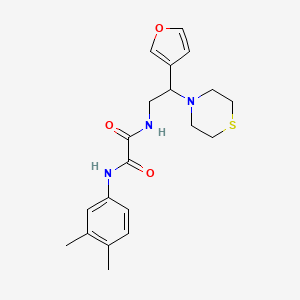

N1-(3,4-dimethylphenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide

Description

N1-(3,4-Dimethylphenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by:

- Heterocyclic side chain: A thiomorpholinoethyl group at N2, incorporating a sulfur-containing morpholine analogue and a furan-3-yl moiety. This combination may influence metabolic stability and bioactivity.

Oxalamides are known for diverse applications, including as flavor enhancers (e.g., umami agonists) and therapeutic agents due to their structural adaptability and metabolic profiles .

Properties

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-14-3-4-17(11-15(14)2)22-20(25)19(24)21-12-18(16-5-8-26-13-16)23-6-9-27-10-7-23/h3-5,8,11,13,18H,6-7,9-10,12H2,1-2H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODAUZQRTRBINV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=COC=C2)N3CCSCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3,4-dimethylphenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethylphenyl group and a furan ring linked to a thiomorpholine moiety. Its molecular formula is with a molecular weight of 364.47 g/mol. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through various pathways.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : Evidence suggests that it may reduce inflammation markers in vitro.

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer progression.

- Modulation of Signaling Pathways : It is believed to interfere with signaling pathways that promote cell survival and proliferation.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibits proliferation in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces cytokine levels |

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were calculated to be approximately 15 µM for breast cancer cells and 20 µM for lung cancer cells.

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting its potential use as an antimicrobial agent.

Case Study 3: Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory therapeutic.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Oxalamide Derivatives

| Compound Name | N1 Substituent | N2 Substituent | Key Features |

|---|---|---|---|

| Target Compound | 3,4-Dimethylphenyl | 2-(Furan-3-yl)-2-thiomorpholinoethyl | Thiomorpholine, furan |

| N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (S336) | 2,4-Dimethoxybenzyl | 2-(Pyridin-2-yl)ethyl | Pyridine, methoxy groups |

| N1-(2-Methoxy-4-methylphenyl)-N2-(2-(5-Methylpyridin-2-yl)ethyl)Oxalamide (No. 1769) | 2-Methoxy-4-methylphenyl | 2-(5-Methylpyridin-2-yl)ethyl | Methylpyridine, methoxy |

| N1-(4-Chloro-3-(Trifluoromethyl)phenyl)-N2-(2-Fluoro-4-((2-(Methylcarbamoyl)Pyridin-4-yl)Oxy)Phenyl)Oxalamide (1c) | 4-Chloro-3-(trifluoromethyl)phenyl | Complex fluorinated aryl group | Halogenated, trifluoromethyl |

Structural Insights :

- Aromatic Modifications: Methoxy (S336) and methyl (No. 1769) groups on the phenyl ring enhance solubility and metabolic stability compared to the target compound’s dimethyl groups, which may increase membrane permeability .

Functional Insights :

- Umami Agonists : S336 and related oxalamides activate the hTAS1R1/R3 receptor, a key umami taste receptor. The target compound’s furan and thiomorpholine groups may modulate receptor specificity or potency .

- Therapeutic Potential: Halogenated derivatives (e.g., 1c) show promise in oncology, suggesting that the target compound’s lipophilic groups could be leveraged for drug design .

Table 3: Metabolic Pathways and Toxicological Data

Metabolic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.